DPP-4 Inhibitor Potency: Neogliptin Scaffold vs. Marketed Competitors
The 2-azabicyclo[2.2.1]heptane core is a key structural component of neogliptin, which demonstrates superior DPP-4 inhibition potency (IC50 = 16.8 ± 2.2 nM) compared to the established DPP-4 inhibitors sitagliptin (IC50 = 19 nM) and vildagliptin (IC50 = 62 nM) [1].
| Evidence Dimension | DPP-4 Enzyme Inhibition |
|---|---|
| Target Compound Data | Neogliptin (2-azabicyclo[2.2.1]heptane-based) IC50 = 16.8 ± 2.2 nM |
| Comparator Or Baseline | Sitagliptin IC50 = 19 nM; Vildagliptin IC50 = 62 nM |
| Quantified Difference | ~1.1x more potent than sitagliptin; 3.7x more potent than vildagliptin |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This potency advantage enables lower dosing, potentially reducing off-target effects and improving therapeutic index in diabetes drug development.
- [1] Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. View Source
